molecular formula C18H26N4O2 B4855745 N-{1-Ethyl-2-[(morpholin-4-YL)methyl]-1H-1,3-benzodiazol-5-YL}-2-methylpropanamide

N-{1-Ethyl-2-[(morpholin-4-YL)methyl]-1H-1,3-benzodiazol-5-YL}-2-methylpropanamide

Cat. No.: B4855745
M. Wt: 330.4 g/mol
InChI Key: GUYSXCLSOIFHQL-UHFFFAOYSA-N
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Description

N-{1-Ethyl-2-[(morpholin-4-YL)methyl]-1H-1,3-benzodiazol-5-YL}-2-methylpropanamide is a complex organic compound that features a benzodiazole core, a morpholine ring, and an ethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{1-Ethyl-2-[(morpholin-4-YL)methyl]-1H-1,3-benzodiazol-5-YL}-2-methylpropanamide typically involves multiple steps, starting with the formation of the benzodiazole core. This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions. The morpholine ring is then introduced via nucleophilic substitution reactions, often using morpholine and a suitable leaving group. The final step involves the attachment of the ethyl group and the propanamide moiety, which can be accomplished through alkylation and amidation reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity. The choice of solvents, temperature, and pressure conditions are also critical factors in the industrial synthesis of this compound .

Chemical Reactions Analysis

Types of Reactions

N-{1-Ethyl-2-[(morpholin-4-YL)methyl]-1H-1,3-benzodiazol-5-YL}-2-methylpropanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction may produce alcohols or amines .

Scientific Research Applications

N-{1-Ethyl-2-[(morpholin-4-YL)methyl]-1H-1,3-benzodiazol-5-YL}-2-methylpropanamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes .

Mechanism of Action

The mechanism of action of N-{1-Ethyl-2-[(morpholin-4-YL)methyl]-1H-1,3-benzodiazol-5-YL}-2-methylpropanamide involves its interaction with specific molecular targets and pathways. It may act by inhibiting certain enzymes or receptors, leading to changes in cellular processes. For example, it could inhibit selective norepinephrine reuptake, affecting neurotransmitter levels and signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • N-Ethyl-2-morpholin-4-ylethanamine
  • 2,2-Dimethylmorpholine
  • 4-Methylmorpholine
  • N,N-Diisopropylethylamine

Uniqueness

N-{1-Ethyl-2-[(morpholin-4-YL)methyl]-1H-1,3-benzodiazol-5-YL}-2-methylpropanamide is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. Its benzodiazole core and morpholine ring make it particularly interesting for research in medicinal chemistry and pharmacology .

Properties

IUPAC Name

N-[1-ethyl-2-(morpholin-4-ylmethyl)benzimidazol-5-yl]-2-methylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N4O2/c1-4-22-16-6-5-14(19-18(23)13(2)3)11-15(16)20-17(22)12-21-7-9-24-10-8-21/h5-6,11,13H,4,7-10,12H2,1-3H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUYSXCLSOIFHQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=C(C=C2)NC(=O)C(C)C)N=C1CN3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-{1-Ethyl-2-[(morpholin-4-YL)methyl]-1H-1,3-benzodiazol-5-YL}-2-methylpropanamide
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N-{1-Ethyl-2-[(morpholin-4-YL)methyl]-1H-1,3-benzodiazol-5-YL}-2-methylpropanamide
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N-{1-Ethyl-2-[(morpholin-4-YL)methyl]-1H-1,3-benzodiazol-5-YL}-2-methylpropanamide
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N-{1-Ethyl-2-[(morpholin-4-YL)methyl]-1H-1,3-benzodiazol-5-YL}-2-methylpropanamide

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